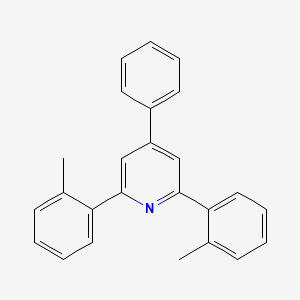
2,6-Bis(2-methylphenyl)-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-methylphenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two 2-methylphenyl groups and one phenyl group attached to a pyridine ring. The presence of these aromatic groups imparts significant chemical stability and unique electronic properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)-4-phenylpyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The general procedure involves the reaction of 2,6-dibromopyridine with 2-methylphenylboronic acid and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-methylphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl and methylphenyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,6-Bis(2-methylphenyl)-4-phenylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis(2-methylphenyl)-4-phenylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes . Additionally, the compound’s aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-methylphenyl)pyridine
- 2,6-Bis(2-nitrophenyl)pyridine
- 2,6-Bis(4-chlorophenyl)pyridine
Uniqueness
2,6-Bis(2-methylphenyl)-4-phenylpyridine is unique due to the presence of both 2-methylphenyl and phenyl groups, which impart distinct electronic properties and steric effects. These features can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in the design of new materials and catalysts .
Propriétés
Numéro CAS |
816446-55-6 |
|---|---|
Formule moléculaire |
C25H21N |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2,6-bis(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C25H21N/c1-18-10-6-8-14-22(18)24-16-21(20-12-4-3-5-13-20)17-25(26-24)23-15-9-7-11-19(23)2/h3-17H,1-2H3 |
Clé InChI |
LPIZMAZIKHRQFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




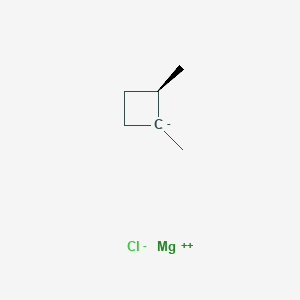
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
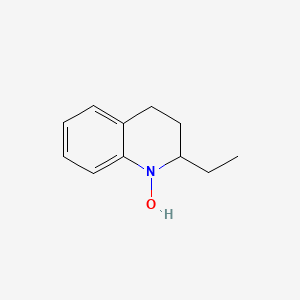
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)

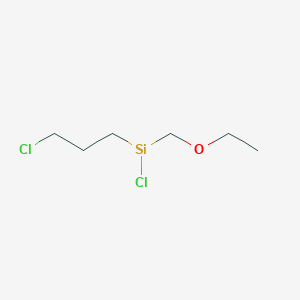
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
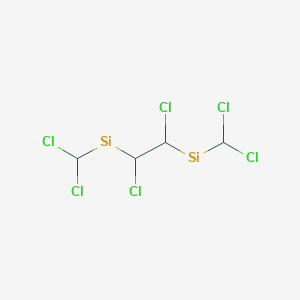
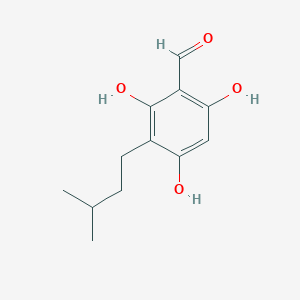
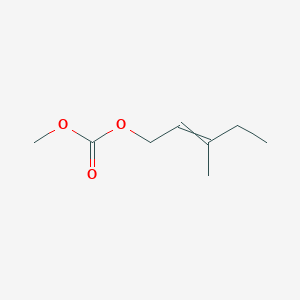
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
